molecular formula C10H15BrO6 B14797037 Diethyl 2-acetoxy-3-bromosuccinate

Diethyl 2-acetoxy-3-bromosuccinate

Cat. No.: B14797037
M. Wt: 311.13 g/mol
InChI Key: WAEXOXZYBOQKKQ-UHFFFAOYSA-N
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Description

Diethyl 2-acetoxy-3-bromosuccinate is a brominated succinate derivative featuring an acetoxy group at position 2 and a bromine atom at position 2. Its structure combines ester functionalities (diethyl groups), a bromo substituent, and an acetylated hydroxyl group, making it a versatile intermediate in organic synthesis. Brominated succinates are often utilized in pharmaceuticals, agrochemicals, and asymmetric synthesis due to their electrophilic bromine and ester leaving groups .

Properties

IUPAC Name

diethyl 2-acetyloxy-3-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXOXZYBOQKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit high structural similarity to Diethyl 2-acetoxy-3-bromosuccinate, as indicated by similarity scores (0.85–0.98) in :

Compound Name CAS Number Key Substituents Ester Groups Similarity Score
Diethyl 2-bromo-3-oxosuccinate 18903-16-7 2-bromo, 3-oxo Diethyl 0.85
Dimethyl 3-bromo-2-oxopentanedioate 148728-48-7 3-bromo, 2-oxo, pentanedioate backbone Dimethyl 0.98
3-Bromo-2-oxo-butyric acid ethyl ester 57332-84-0 3-bromo, 2-oxo, butyric acid backbone Ethyl 0.95

Key Observations:

  • Diethyl 2-bromo-3-oxosuccinate (0.85 similarity): Replaces the acetoxy group with a ketone (oxo) at position 3. The oxo group enhances electrophilicity, favoring nucleophilic additions, whereas the acetoxy group in the target compound may act as a better leaving group in substitution reactions .
  • Dimethyl 3-bromo-2-oxopentanedioate (0.98 similarity): Features methyl esters and a longer pentanedioate backbone. The extended carbon chain may alter solubility in polar solvents .
  • 3-Bromo-2-oxo-butyric acid ethyl ester (0.95 similarity): Shorter carbon backbone (butyric acid vs.

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